Feniralstat is classified as a kallikrein inhibitor and is currently in clinical development phases. It has reached Phase 1 trials for its primary indication of hereditary angioedema, with ongoing investigations into its efficacy and safety . The compound is synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section.
The synthesis of Feniralstat involves a multi-step process that typically starts with the formation of a pyrazole core structure. The general synthetic route includes:
In an industrial context, the synthesis process is scaled up from laboratory conditions, focusing on maintaining quality and efficiency while minimizing hazardous materials. Purification techniques such as recrystallization or chromatography are employed to achieve pharmaceutical-grade purity standards.
Feniralstat has the molecular formula and a molecular weight of approximately 485.50 g/mol . Its structure features a pyrazole ring along with various substituents that enhance its pharmacological properties.
The molecular structure can be represented as follows:
The presence of fluorine in the structure often enhances lipophilicity, which can improve the compound's absorption and distribution in biological systems .
Feniralstat is involved in various chemical reactions, including:
The outcomes of these reactions depend on the reagents used and reaction conditions, leading to diverse products that can further be utilized in medicinal chemistry.
Feniralstat operates by inhibiting human plasma kallikrein, which is pivotal in the production of bradykinin. This inhibition results in decreased bradykinin levels, thereby mitigating symptoms associated with hereditary angioedema. The detailed mechanism can be summarized as follows:
Feniralstat appears as a solid crystalline compound at room temperature. Its solubility profile indicates moderate solubility in organic solvents like dimethyl sulfoxide, which aids in its formulation for pharmaceutical applications.
Feniralstat's primary application lies within the field of pharmacology as a treatment for hereditary angioedema. Its ability to modulate the kallikrein-kinin system makes it a valuable candidate for managing conditions characterized by excessive bradykinin production.
Research continues into its potential uses beyond hereditary angioedema, exploring other inflammatory conditions where kallikrein inhibition may provide therapeutic benefits .
Plasma kallikrein occupies a pivotal position within the contact activation system, catalyzing the cleavage of high molecular weight kininogen to generate bradykinin—a potent mediator of vasodilation, inflammation, and vascular permeability. This enzymatic cascade is normally regulated by C1 inhibitor (C1INH), a serine protease inhibitor belonging to the serpin superfamily. In hereditary angioedema (HAE), genetic mutations in the SERPING1 gene result in either quantitative (Type I) or qualitative (Type II) deficiency of C1INH, leading to uncontrolled plasma kallikrein activity and pathological bradykinin generation [6]. The clinical manifestations include recurrent, unpredictable, and potentially life-threatening episodes of subcutaneous and submucosal swelling affecting the extremities, gastrointestinal tract, face, and upper airways [9].
The therapeutic targeting of plasma kallikrein represents a rational approach for managing HAE. Existing plasma kallikrein inhibitors include:
Despite these advances, significant knowledge gaps persist. The structural complexity of plasma kallikrein—comprising heavy chain apple domains and a light chain catalytic domain—creates challenges for developing inhibitors that achieve optimal balance between potency, selectivity, and pharmacokinetic properties [6]. Furthermore, existing therapies exhibit limitations including route of administration challenges, variable pharmacokinetic profiles, and potential adverse effects such as injection site reactions [9]. These gaps underscore the need for novel inhibitors with improved therapeutic profiles.
Feniralstat (also known as KVD-824) emerges as a novel pyrazole derivative specifically engineered to address limitations of existing plasma kallikrein inhibitors. As a synthetic small molecule, it represents the next generation of targeted therapies for HAE and potentially other plasma kallikrein-mediated disorders. Its development objectives encompass:
Unlike monoclonal antibodies requiring parenteral administration, Feniralstat's small molecular weight (509.50 g/mol) and structural characteristics position it as a candidate for oral delivery—addressing a significant unmet need for noninvasive on-demand therapy in HAE management [9].
Enzyme inhibition represents a cornerstone of rational drug design, with approximately 40% of marketed therapeutics targeting enzymatic processes. The development of plasma kallikrein inhibitors aligns with this paradigm, leveraging structural and mechanistic insights into protease function [3] [5]. Critical considerations in this framework include:
Computational approaches—including molecular docking, molecular dynamics simulations, and density functional theory calculations—have become indispensable in modern enzyme inhibitor development [3] [5]. These methods enable prediction of inhibitor-enzyme interactions, binding energetics, and conformational dynamics, facilitating the optimization of drug candidates like Feniralstat prior to experimental validation [10].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 593-80-6